Methothrin

Catalog No.
S1539649
CAS No.
34388-29-9
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methothrin

CAS Number

34388-29-9

Product Name

Methothrin

IUPAC Name

[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3

InChI Key

GQNBIMLHUAWKHJ-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C

Synonyms

4-(methoxymethyl)benzyl chrysanthemummonocarboxylate, chrysanthemummonocarboxylic acid 4-(methoxymethyl)benzyl ester

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C

Insecticide Mode of Action

One area of research focuses on understanding how methothrin affects insects. Studies investigate its impact on the nervous system of insects, particularly its interaction with sodium channels in nerve cells [1]. This research helps refine our understanding of how pyrethroids work as insecticides and potentially identify ways to develop resistance management strategies.

[1] Soderlund DM, Clark JM, Sheets LP, Mullinix LK, Tanaka K, et al. (2005) Pyrethroid Insecticide Action: Na+ Channel Modulation and Enhancement of Degradation. Toxicology Letters, 160(1): 216-233. [ScienceDirect()]

Environmental Impact Studies

Another research area explores the environmental fate and impact of methothrin. Scientists study its degradation rates in soil and water, bioaccumulation potential in organisms, and effects on non-target species like beneficial insects and aquatic life [2, 3]. This research informs regulatory decisions regarding its use and helps develop environmentally sustainable pest control practices.

[2] Xu Y, Zou D, Liu X, Wang Z, Wang J (2013) Enantioselective degradation of methoxy pyrethroids in various agricultural soils. Journal of Hazardous Materials, 263( Pt 1): 272-278. [ScienceDirect()]

[3] Oliveira D, Silva PN, Loro VL, Romero GD, Malta LK (2010) Toxicity of Methoprene and Methoxychlor to Daphnia galleriei (Cladocera) and Aedes aegypti (Diptera). Brazilian Journal of Biology, 70(3): 729-733. [SciELO Brazil()]

Potential for Public Health Applications

Some research explores potential public health applications of methotin, beyond traditional pest control. Studies investigate its efficacy against mosquitoes that transmit diseases like malaria and dengue fever [4]. This research could inform the development of new tools for vector control in disease-endemic regions.

[4] Govindarajan M, Kuppusamy P, Rajendiran TS, Kasthuri RK, Daniel J (2008) Insecticidal and repellent activities of pyrethroids and a neem limonoid against malarial vector Anopheles stephensi Liston. Parasitology Research, 103(2): 277-284. [PubMed Central()]

Methothrin is a synthetic insecticide belonging to the class of pyrethroids, which are known for their effectiveness in pest control. Its chemical structure is characterized by the formula C19H26O3, featuring a complex arrangement of carbon, hydrogen, and oxygen atoms. Methothrin is primarily utilized for its potent insecticidal properties against various pests, including mosquitoes and flies. It operates by disrupting the normal functioning of the nervous system in insects, leading to paralysis and death.

That are crucial for its efficacy as an insecticide. Key reactions include:

  • Hydrolysis: Methothrin can be hydrolyzed in the presence of water, resulting in the breakdown of its ester bonds. This reaction can lead to the formation of less active metabolites.
  • Oxidation: The compound may also undergo oxidation at specific sites within its molecular structure, which can alter its biological activity and environmental persistence.
  • Rearrangement: Under certain conditions, methothrin can rearrange to form different isomers, potentially affecting its insecticidal properties.

These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Methothrin exhibits significant biological activity as an insecticide. Its mechanism of action involves:

  • Nervous System Disruption: Methothrin targets sodium channels in the neuronal membranes of insects, causing prolonged depolarization and subsequent paralysis.
  • Toxicity to Non-target Species: While primarily effective against insects, methothrin can also exhibit toxicity to aquatic organisms and other non-target species, necessitating careful application.

The compound is classified as harmful if swallowed and can cause serious eye irritation .

Methothrin can be synthesized through various methods, typically involving multi-step organic reactions. Common synthesis pathways include:

  • Esterification: The initial step often involves the reaction of a suitable alcohol with an acid chloride or anhydride to form an ester.
  • Cyclization: Subsequent cyclization reactions introduce cyclic structures into the molecule.
  • Functional Group Modifications: Final steps may involve modifications such as oxidation or reduction to achieve the desired chemical properties.

The synthesis process requires careful control of reaction conditions to optimize yield and purity.

Methothrin is widely used in agricultural and public health sectors due to its effectiveness against a range of pests. Key applications include:

  • Agricultural Insecticide: Employed in crop protection to manage pest populations.
  • Public Health: Utilized in mosquito control programs to reduce disease transmission.
  • Household Insecticide: Found in various commercial products aimed at controlling indoor pest populations.

Research into the interactions of methothrin with other chemicals reveals important insights into its behavior in different environments:

  • Synergistic Effects: Methothrin may exhibit enhanced efficacy when combined with certain adjuvants or other insecticides.
  • Environmental Interactions: Studies show that methothrin's stability and activity can be affected by environmental factors such as soil composition and moisture levels.

Understanding these interactions is vital for optimizing its use while minimizing adverse effects on non-target organisms.

Methothrin shares similarities with several other pyrethroids, each differing slightly in structure and activity. Notable similar compounds include:

Compound NameChemical FormulaUnique Features
ResmethrinC19H25O3Contains stereoisomers; effective against adult mosquitoes .
CyphenothrinC24H25NO3Exhibits different metabolic pathways; broader spectrum of activity .
DeltamethrinC22H19Br2O3Highly potent against a wide range of insects; lower toxicity to mammals .

Uniqueness of Methothrin

Methothrin's unique combination of structural features contributes to its specific insecticidal properties. Its efficacy against resistant pest populations makes it a valuable tool in integrated pest management strategies. Additionally, its relatively low toxicity to mammals compared to other compounds enhances its appeal for agricultural use.

XLogP3

5.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34388-29-9

Dates

Last modified: 08-15-2023

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